molecular formula C9H9F3N2O B1453289 1-[5-(Trifluoromethyl)pyridin-2-yl]azetidin-3-ol CAS No. 874832-39-0

1-[5-(Trifluoromethyl)pyridin-2-yl]azetidin-3-ol

Cat. No. B1453289
M. Wt: 218.18 g/mol
InChI Key: VPLBLBXSZFGMBR-UHFFFAOYSA-N
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Description

“1-[5-(Trifluoromethyl)pyridin-2-yl]azetidin-3-ol” is a chemical compound with the CAS Number: 874832-39-0. It has a molecular weight of 218.18 . This compound is in the form of a powder and is typically stored at room temperature .


Synthesis Analysis

The synthesis of trifluoromethylpyridine derivatives, which includes “1-[5-(Trifluoromethyl)pyridin-2-yl]azetidin-3-ol”, is generally achieved via two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The InChI code for “1-[5-(Trifluoromethyl)pyridin-2-yl]azetidin-3-ol” is 1S/C9H9F3N2O/c10-9(11,12)6-1-2-8(13-3-6)14-4-7(15)5-14/h1-2,7,15H,3-4H2 .


Chemical Reactions Analysis

Trifluoromethylpyridine (TFMP) derivatives, including “1-[5-(Trifluoromethyl)pyridin-2-yl]azetidin-3-ol”, are important ingredients for the development of agrochemical and pharmaceutical compounds . They are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Physical And Chemical Properties Analysis

“1-[5-(Trifluoromethyl)pyridin-2-yl]azetidin-3-ol” is a powder that is typically stored at room temperature . It has a molecular weight of 218.18 .

Scientific Research Applications

Agrochemicals

  • Field : Agrochemicals
  • Application : TFMP and its intermediates are key structural ingredients for the development of many agrochemical compounds . They are used in the protection of crops from pests .
  • Methods : The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
  • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Pharmaceuticals

  • Field : Pharmaceuticals
  • Application : TFMP and its intermediates are also important ingredients for the development of pharmaceutical compounds .
  • Methods : Similar to agrochemicals, the synthesis of TFMP derivatives in pharmaceuticals is achieved via the methods mentioned above .
  • Results : Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Superhydrophobic Surfaces

  • Field : Material Science
  • Application : Trifluoromethylpyridine derivatives might be used in the fabrication of bionic superhydrophobic surfaces on hydrophilic smooth materials . These surfaces are very promising and interesting in the wetting field .
  • Methods : The fabrication of these surfaces involves preparing micro/nanostructures and chemical modification . Recent breakthroughs are based on organic adsorbate on hierarchically structured surfaces .
  • Results : The use of organic adsorbates on hierarchically structured surfaces has shown promising results in achieving superhydrophobicity .

Organic Adsorption

  • Field : Material Science
  • Application : Trifluoromethylpyridine derivatives might be used in the fabrication of bionic superhydrophobic surfaces on hydrophilic smooth materials . These surfaces are very promising and interesting in the wetting field .
  • Methods : The fabrication of these surfaces involves preparing micro/nanostructures and chemical modification . Recent breakthroughs are based on organic adsorbate on hierarchically structured surfaces .
  • Results : The use of organic adsorbates on hierarchically structured surfaces has shown promising results in achieving superhydrophobicity .

Safety And Hazards

This compound has been classified with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The demand for TFMP derivatives, including “1-[5-(Trifluoromethyl)pyridin-2-yl]azetidin-3-ol”, has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, it is expected that the development and application of TFMP derivatives will continue to grow in the future .

properties

IUPAC Name

1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O/c10-9(11,12)6-1-2-8(13-3-6)14-4-7(15)5-14/h1-3,7,15H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPLBLBXSZFGMBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=C(C=C2)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-(Trifluoromethyl)pyridin-2-yl]azetidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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